4-bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of bromine and difluoromethyl groups in this compound makes it particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole typically involves the reaction of 4-bromo-3-(difluoromethyl)benzoic acid with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The difluoromethyl group can participate in oxidation or reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
4-Bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5-trifluoromethyl-pyrazole: Another pyrazole derivative with similar structural features.
Trifluoromethylpyridines: Compounds containing the trifluoromethyl group, widely used in pharmaceuticals and agrochemicals.
Uniqueness
4-Bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole is unique due to the combination of bromine and difluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Biological Activity
4-Bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole is a synthetic organic compound notable for its diverse biological activities. Its unique structure, characterized by a pyrazole ring with bromine and difluoromethyl substitutions, enhances its interaction with various molecular targets, making it a subject of interest in medicinal chemistry and agrochemicals.
Structural Characteristics
The compound's structure can be represented as follows:
This structure includes:
- A pyrazole ring , which is known for its pharmacological properties.
- A bromine atom , which may enhance halogen bonding interactions.
- A difluoromethyl group , which can improve binding affinity to specific enzymes or receptors.
The biological activity of this compound is primarily attributed to its ability to interact with certain molecular targets. The difluoromethyl group increases binding affinity, potentially leading to the inhibition or activation of these targets. The exact pathways depend on the specific biological context in which the compound is applied.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results comparable to standard antibiotics .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that it can inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
Enzyme Inhibition
Similar compounds have shown the potential for enzyme inhibition, particularly in relation to metabolic enzymes relevant to neurodegenerative disorders. For instance, modifications of pyrazole derivatives have been linked to inhibition of acetylcholinesterase (AChE), an important target for Alzheimer's disease treatment .
1. Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger and other fungi .
Compound | Activity Type | IC50 (µg/mL) | Reference |
---|---|---|---|
This compound | Antibacterial | 40 | |
Standard Antibiotic (e.g., Ampicillin) | Antibacterial | 0.25 |
2. Anti-inflammatory Studies
In a separate investigation into anti-inflammatory activities, pyrazole derivatives were shown to inhibit pro-inflammatory cytokines in vitro. The compound demonstrated a significant reduction in inflammation markers .
Properties
IUPAC Name |
4-bromo-3-(difluoromethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2/c1-2-11-3-4(7)5(10-11)6(8)9/h3,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZCIQZBGSLMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.